Cas no 638-58-4 (Tetradecanamide)

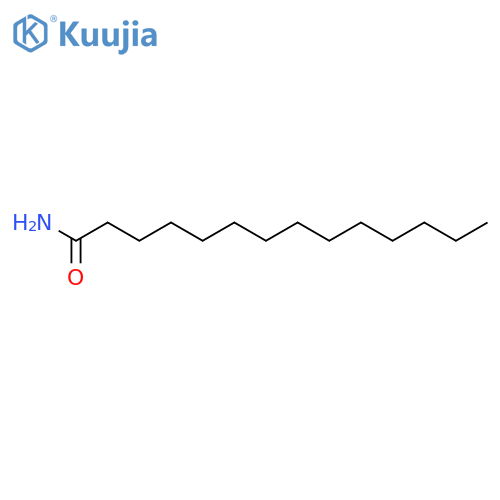

Tetradecanamide structure

商品名:Tetradecanamide

Tetradecanamide 化学的及び物理的性質

名前と識別子

-

- n-Tetradecanamide

- tetradecanamide

- AC1L2BZW

- Myristamide

- Myristic acid amide

- MYRISTICAMIDE

- n-tetradecanoic acid amide

- Tetradecanoic acid amide

- tetradecanoic acid[2,6-diethyl-2,3,6-trimethyl-1-(1-phenyl-ethoxy)-piperidin-4-yl]-amide

- tetradecanylamide

- Tetradecylamide

- Myristic amide

- tetradecamide

- A269J8QG0O

- QEALYLRSRQDCRA-UHFFFAOYSA-N

- tetradecanamid

- NSC66436

- SBB061050

- LMFA01100064

- 6238AF

- VZ33424

- ST50409335

- CS-0152225

- CHEBI:137125

- 638-58-4

- MFCD00025533

- NSC-66436

- BS-49283

- SCHEMBL57631

- Q27273526

- Myristamide (6CI,7CI,8CI); Armid 14; Myristic acid amide; Myristic amide; NSC 66436

- EINECS 211-343-2

- NS00020015

- AKOS005287069

- NSC 66436

- A834562

- UNII-A269J8QG0O

- DTXSID5060934

- FT-0632717

- CHEMBL88158

- E75973

- ARMID 14

- Myristate amide

- DB-054566

- DTXCID0044109

- Tetradecanoate amide

- tetradecanimidic acid

- Tetradecanamide

-

- MDL: MFCD00025533

- インチ: 1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)

- InChIKey: QEALYLRSRQDCRA-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 227.22500

- どういたいしつりょう: 227.225

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 12

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 43.1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 0.9035 (rough estimate)

- ゆうかいてん: 105-107°C

- ふってん: 369.11°C (rough estimate)

- フラッシュポイント: 174.1°C

- 屈折率: 1.4640 (estimate)

- PSA: 43.09000

- LogP: 4.87310

- ようかいせい: まだ確定していません。

Tetradecanamide セキュリティ情報

- 危険物輸送番号:3439

- WGKドイツ:3

- セキュリティの説明: S36/37

-

危険物標識:

- 包装等級:III

- 危険レベル:6.1

- TSCA:Yes

- セキュリティ用語:6.1

- 包装カテゴリ:III

- リスク用語:R20/21/22; R36/37/38

Tetradecanamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Tetradecanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849579-5g |

n-Tetradecanamide |

638-58-4 | 98% | 5g |

¥760.00 | 2022-01-10 | |

| abcr | AB133140-5 g |

n-Tetradecanamide, 98%; . |

638-58-4 | 98% | 5g |

€70.40 | 2022-09-01 | |

| abcr | AB133140-5g |

n-Tetradecanamide, 98%; . |

638-58-4 | 98% | 5g |

€80.00 | 2024-04-16 | |

| Aaron | AR003U2L-250mg |

n-Tetradecanamide |

638-58-4 | 97% | 250mg |

$4.00 | 2025-02-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304249-5g |

Tetradecanamide |

638-58-4 | 98% | 5g |

¥630.90 | 2023-08-31 | |

| eNovation Chemicals LLC | D514675-25g |

n-Tetradecanamide |

638-58-4 | 98% | 25g |

$670 | 2025-02-26 | |

| 1PlusChem | 1P003TU9-25g |

N-TETRADECANAMIDE |

638-58-4 | 98%(HPLC) | 25g |

$94.00 | 2024-04-22 | |

| eNovation Chemicals LLC | D514675-25g |

n-Tetradecanamide |

638-58-4 | 98% | 25g |

$670 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB754-200mg |

Tetradecanamide |

638-58-4 | 97% | 200mg |

149.0CNY | 2021-07-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26200-250mg |

Tetradecanamide |

638-58-4 | 250mg |

¥156.0 | 2021-09-04 |

Tetradecanamide 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

推奨される供給者

Amadis Chemical Company Limited

(CAS:638-58-4)Tetradecanamide

清らかである:99%

はかる:100g

価格 ($):427.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:638-58-4)N-Tetradecanamide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ